Nefazodone impurity 3-d6

LC-MS/MS Stable Isotope Labeling Pharmaceutical Impurity Quantification

Nefazodone impurity 3-d6 is the deuterium-labeled analog of impurity 3, providing a +6 Da mass shift for unambiguous LC-MS/MS quantification. As a stable isotope internal standard, it co-elutes with the target analyte to correct for matrix effects and variable recovery, meeting ICH M10 validation requirements. Unlike non-deuterated analogs, its distinct MS/MS channel enables baseline separation for accurate impurity profiling in ANDA/DMF submissions. ≥98% purity with full CoA documentation.

Molecular Formula C27H34N6O4
Molecular Weight 512.6 g/mol
Cat. No. B12399029
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNefazodone impurity 3-d6
Molecular FormulaC27H34N6O4
Molecular Weight512.6 g/mol
Structural Identifiers
SMILESCCC1=NN(C(=O)N1CCOC2=CC=CC=C2)CCCN3C(=O)N(C(=N3)CC)CCOC4=CC=CC=C4
InChIInChI=1S/C27H34N6O4/c1-3-24-28-32(26(34)30(24)18-20-36-22-12-7-5-8-13-22)16-11-17-33-27(35)31(25(4-2)29-33)19-21-37-23-14-9-6-10-15-23/h5-10,12-15H,3-4,11,16-21H2,1-2H3/i11D2,16D2,17D2
InChIKeyHLQOETLYIWIFTD-BSNHWYSHSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Nefazodone Impurity 3-d6: A Deuterated Reference Standard for Trace-Level Pharmaceutical Analysis


Nefazodone impurity 3-d6 is a deuterium-labeled derivative of Nefazodone impurity 3, classified within the phenylpiperazine atypical antidepressant impurity space . It is characterized by the molecular formula C27H28D6N6O4 and a molecular weight of 512.63–512.64 g/mol, representing a mass shift of +6 Da relative to the non-deuterated impurity 3 (C27H34N6O4, MW 506.61) [1]. This compound is manufactured for use as a stable isotope-labeled reference standard and internal standard in LC-MS/MS and GC-MS workflows, supporting pharmaceutical impurity profiling, method validation, and regulatory compliance activities [2].

Why Nefazodone Impurity 3-d6 Cannot Be Replaced by Unlabeled Nefazodone Impurity 3 in Quantitative LC-MS Workflows


Substituting Nefazodone impurity 3-d6 with the non-deuterated Nefazodone impurity 3 in quantitative analytical workflows introduces fundamental methodological failure. In LC-MS/MS analysis, the deuterated analog is deployed as a stable isotope-labeled internal standard to correct for variable ionization efficiency caused by matrix effects (e.g., ion suppression or enhancement from plasma proteins and co-eluting excipients) [1][2]. The non-deuterated impurity 3 possesses the same mass and chromatographic retention time as the target analyte, rendering it indistinguishable from the analyte in the mass spectrometer and incapable of providing a distinct signal channel for normalization. Furthermore, the +6 Da mass shift of the deuterated form enables separate MS/MS detection windows, while its near-identical physicochemical properties ensure it co-elutes with the analyte to track recovery and matrix effects throughout sample preparation and ionization [3]. Use of an unlabeled analog would fail to meet bioanalytical method validation requirements for accuracy and precision [4]. The choice between impurity 3-d6 and other deuterated nefazodone species such as Nefazodone-d6 (hydrochloride) or Nefazodone-d6 (dihydrochloride) must be informed by the specific impurity being quantified and the mass spectrometric differentiation required .

Quantitative Differentiation Evidence for Nefazodone Impurity 3-d6 Against Analytical Comparators


Mass Shift of +6 Da Enables Complete Baseline Separation from Non-Deuterated Nefazodone Impurity 3 in LC-MS/MS Quantification

Nefazodone impurity 3-d6 (C27H28D6N6O4) provides a +6 Da mass shift relative to the non-deuterated Nefazodone impurity 3 (C27H34N6O4) . This mass differential establishes two fully separated selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) channels, enabling the deuterated species to function as a stable isotope-labeled internal standard without isotopic cross-talk interference [1]. Unlike non-deuterated structural analogs that co-elute and share the same precursor and product ion masses, the deuterated impurity 3-d6 delivers a distinct mass spectrometric signature while maintaining near-identical chromatographic retention and extraction recovery behavior, a prerequisite for accurate matrix effect correction [1]. The degree of deuterium incorporation is typically specified as ≥98%, ensuring minimal contribution from incompletely deuterated isotopologues that could otherwise degrade assay specificity .

LC-MS/MS Stable Isotope Labeling Pharmaceutical Impurity Quantification

Isotopic Purity ≥98% Minimizes Quantification Bias from Partially Deuterated Contaminants Relative to Unspecified-Grade Standards

Nefazodone impurity 3-d6 is supplied with a specified purity of ≥98%, a critical parameter for reference standards used in quantitative bioanalysis . Incompletely deuterated molecules (partially deuterated isotopologues) are recognized as isotopic impurities that can co-exist in deuterated products and introduce systematic quantification error if not properly controlled [1]. The specified ≥98% purity threshold provides a defined and documentable level of chemical and isotopic homogeneity. This contrasts with the use of unqualified non-deuterated impurity standards, which may exhibit variable purity and lack the mass-shifted internal standard capability required for matrix effect compensation [1][2].

Isotopic Purity LC-MS/MS Quantification Accuracy Reference Standard Qualification

Molecular Distinction from Nefazodone-d6 API Derivatives Enables Targeted Impurity Profiling Independent of Parent Drug Quantification

Nefazodone impurity 3-d6 (MW 512.64) is structurally and analytically distinct from the API-derived deuterated standard Nefazodone-d6 hydrochloride (MW ~513 g/mol as free base equivalent) [1][2]. While Nefazodone-d6 hydrochloride is intended for quantifying the parent drug nefazodone, impurity 3-d6 is the isotope-labeled analog of the specific process-related impurity 3, enabling its direct quantification in drug substance and drug product batches without interference from the parent drug signal [3]. Impurity 3 has been characterized in validated LC methods with established detection and quantification limits—LOD 79 ng/mL and LOQ 240 ng/mL under specific reversed-phase conditions (Inertsil ODS-3V column, mobile phase KH2PO4 pH 3.0:ACN:MeOH 50:40:40) [4]. The deuterated analog enables the same analytical specificity for impurity 3 while providing the internal standard benefits required for modern LC-MS/MS workflows [3]. This distinction is essential for meeting ICH Q3A(R2) requirements regarding reporting, identification, and qualification thresholds for specified impurities [5].

Pharmaceutical Impurity Profiling Reference Standard Selection ANDA Regulatory Submission

Validated LOD/LOQ for the Impurity 3 Scaffold Establishes Quantification Capability Within ICH Reporting Thresholds

The non-deuterated Nefazodone impurity 3 scaffold has been analytically characterized in a validated reversed-phase LC method, with a reported limit of detection (LOD) of 79 ng/mL and a limit of quantification (LOQ) of 240 ng/mL [1][2]. These values were established using an Inertsil ODS-3V column (250 × 4.6 mm) with a mobile phase of 0.05 M KH2PO4 (pH 3.0), acetonitrile, and methanol (50:40:10, v/v/v) [2]. The method demonstrated intra- and inter-day assay precision within 1.2% relative standard deviation, and percentage recovery of impurities ranged from 96.2% to 108.9% [2]. While these specific LOD/LOQ values were determined for the non-deuterated impurity, the structural identity and chromatographic behavior of the deuterated impurity 3-d6 are analogous, enabling comparable detection and quantification performance in LC-MS/MS applications where the deuterated analog serves as the internal standard . This sensitivity ensures that impurity 3-d6-based methods can reliably detect and quantify the target impurity at levels well below typical ICH Q3A reporting thresholds (0.05% for a maximum daily dose ≤2 g) [3].

Method Validation Limit of Detection Limit of Quantification

Deuterium Incorporation Enables Differentiation of Exogenous Impurity Signal from Endogenous Matrix Interference in Biological Matrices

The incorporation of six deuterium atoms into Nefazodone impurity 3-d6 provides a unique mass spectrometric signature that distinguishes the exogenous reference standard signal from potential endogenous interferences in biological matrices, including in-source collision-induced dissociation fragments [1]. In studies characterizing nefazodone metabolites, deuterium labeling has been explicitly employed to facilitate structural characterization and differentiate between drug-derived and matrix-derived signals [2]. Specifically, Mayol et al. utilized deuterium labeling in the nefazodone molecule to enable structural characterization of metabolites by mass spectrometry, isolating and identifying three major urinary metabolites including the phenoxyethyl triazolone propionic acid resulting from N-dealkylation [2]. This principle extends to impurity 3-d6: without the deuterium label, distinguishing between the target impurity 3 signal and co-eluting matrix components or in-source fragments that produce identical nominal masses would be analytically challenging. The +6 Da shift ensures that any detected signal for the impurity can be unambiguously attributed to the compound of interest [1][3]. This differentiation is critical in studies of drug metabolism, pharmacokinetics, and in vitro hepatotoxicity assessments where matrix complexity is high .

Metabolite Identification In-Source Fragmentation Bioanalytical Method Selectivity

Regulatory-Compliant Traceability Documentation Differentiates Certified Reference Standards from Unqualified In-House Preparations

Nefazodone impurity 3-d6 is supplied as a fully characterized reference standard with a Certificate of Analysis (CoA) documenting identity, purity, and deuterium incorporation, compliant with regulatory guidelines for ANDA and DMF submissions [1]. This documented traceability provides verifiable evidence of the standard's fitness for use in GMP/GLP environments, including impurity profiling per ICH Q3A(R2) where reporting, identification, and qualification thresholds apply [2][3]. In contrast, in-house synthesized or unqualified impurity preparations lack the independent characterization and documentation required to satisfy regulatory auditors. For nefazodone, a drug withdrawn in most countries by 2004 due to hepatotoxicity concerns, remaining use is limited to jurisdictions with restricted access, making rigorous impurity control and fully traceable reference standards essential for any ongoing or legacy analytical work . The use of a certified deuterated impurity standard with documented CoA provides audit-ready evidence of method suitability and standard traceability that unqualified alternatives cannot offer [1].

Regulatory Compliance Certificate of Analysis Pharmaceutical Quality Control

Primary Scientific and Industrial Applications for Nefazodone Impurity 3-d6 in Pharmaceutical Development


LC-MS/MS Method Development and Validation for Nefazodone Impurity 3 Quantification

The +6 Da mass shift enables distinct SRM/MRM channel development with complete baseline separation from the non-deuterated impurity 3 signal [1][2]. Nefazodone impurity 3-d6 is deployed as the internal standard to correct for variable extraction recovery and matrix effects, ensuring accuracy and precision that meet bioanalytical method validation guidelines (ICH M10) [3]. The established LOD/LOQ for the impurity 3 scaffold (79 ng/mL and 240 ng/mL) provides a sensitivity benchmark for method optimization [4][5].

Pharmaceutical Impurity Profiling for ANDA and DMF Regulatory Submissions

In ANDA and DMF submissions, ICH Q3A(R2) requires identification and quantification of specified impurities in drug substances [1][2]. Nefazodone impurity 3-d6 provides a traceable, fully characterized reference standard with a documented Certificate of Analysis and ≥98% purity [3][4]. Its deuterium label ensures unambiguous identification and quantification of impurity 3, meeting regulatory expectations for analytical data packages that support impurity safety assessments and specification setting [1].

Stability-Indicating Method Development for Nefazodone Drug Products

Stability studies for nefazodone require monitoring of degradation products, including impurity 3, under stress conditions (heat, light, oxidation) [1]. The deuterated impurity 3-d6 serves as a stable internal standard that co-elutes with impurity 3, enabling accurate quantification even in the presence of degradation-related matrix changes. The stability-indicating nature of validated LC methods for nefazodone has been demonstrated over 60-day solution stability studies [2], and the use of the deuterated internal standard enhances the robustness of such long-term stability assessments.

In Vitro Metabolite Identification and Drug Metabolism Studies

Deuterium labeling, as demonstrated in nefazodone metabolite characterization studies where deuterium was intentionally incorporated to facilitate MS-based structural identification [1], provides a unique mass signature that distinguishes the exogenous reference compound from endogenous matrix components and in-source fragments [2]. For impurity 3-d6, this enables researchers to track the metabolic fate of impurity 3 in hepatocyte incubations or microsomal assays without signal ambiguity, a critical advantage given nefazodone's known association with hepatotoxicity [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for Nefazodone impurity 3-d6

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.